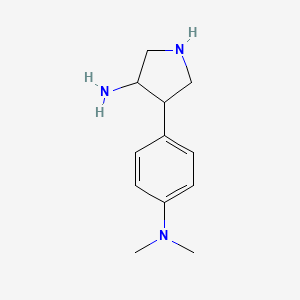
4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine
描述
4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures have been found to interact with various targets, such as the retinoic acid-related orphan receptor γ (rorγt), a splice variant of the nuclear hormone receptor subfamily rorγ .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its target proteins and induces conformational changes, leading to altered protein function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involving the rorγt receptor .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Based on its structural similarity to other compounds, it is likely that it induces changes in protein function, leading to downstream effects on cellular processes .
生物活性
4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring substituted with a dimethylamino group and an aryl group, which contributes to its pharmacological properties. The synthesis typically involves multi-step reactions starting from commercially available precursors, often utilizing amination and cyclization processes to achieve the desired structural configuration.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin and norepinephrine receptors, influencing mood and cognitive functions. Additionally, studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antidepressant Activity : Preliminary studies have shown that this compound may have antidepressant-like effects in animal models, potentially through its action on serotonin receptors.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
- Antimicrobial Activity : Some studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Study 1: Antidepressant-Like Effects
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various pyrrolidine derivatives, including this compound. The compound demonstrated significant reductions in immobility time in forced swim tests, indicating potential efficacy as an antidepressant agent .
Study 2: Neuroprotective Properties
In another investigation, researchers assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that it significantly reduced cell death in neuronal cultures exposed to oxidative agents, suggesting its potential utility in treating neurodegenerative disorders .
Comparative Analysis
| Property | This compound | Other Pyrrolidine Derivatives |
|---|---|---|
| Antidepressant Activity | Yes | Varies |
| Neuroprotective Effects | Yes | Limited |
| Antimicrobial Activity | Possible | Some derivatives show activity |
| Mechanism of Action | Serotonin receptor modulation | Diverse mechanisms |
属性
IUPAC Name |
4-[4-(dimethylamino)phenyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15(2)10-5-3-9(4-6-10)11-7-14-8-12(11)13/h3-6,11-12,14H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFZKQZLZIBFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















